![molecular formula C14H9Br2N B14366914 2-[Dibromo(phenyl)methyl]benzonitrile CAS No. 90292-84-5](/img/structure/B14366914.png)
2-[Dibromo(phenyl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dibromo(phenyl)methyl]benzonitrile is an organic compound with the molecular formula C14H9Br2N It is a derivative of benzonitrile, characterized by the presence of two bromine atoms and a phenyl group attached to the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Dibromo(phenyl)methyl]benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-[Dibromo(phenyl)methyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzyl ketones or benzoic acids.
Reduction: Benzylamines.
Scientific Research Applications
2-[Dibromo(phenyl)methyl]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Dibromo(phenyl)methyl]benzonitrile involves its interaction with various molecular targets. The bromine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Benzonitrile: A simpler analog without the bromine atoms, used as a solvent and chemical intermediate.
2-(Bromomethyl)benzonitrile: A related compound with only one bromine atom, used in similar applications.
Uniqueness: 2-[Dibromo(phenyl)methyl]benzonitrile is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical transformations compared to its simpler analogs .
Properties
CAS No. |
90292-84-5 |
|---|---|
Molecular Formula |
C14H9Br2N |
Molecular Weight |
351.04 g/mol |
IUPAC Name |
2-[dibromo(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9Br2N/c15-14(16,12-7-2-1-3-8-12)13-9-5-4-6-11(13)10-17/h1-9H |
InChI Key |
QTXOTUPDBRURAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
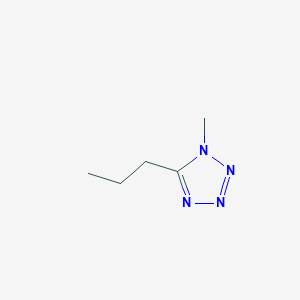
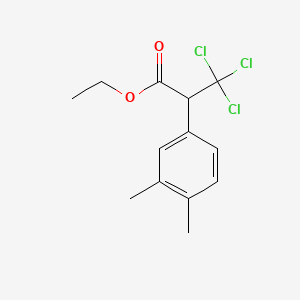
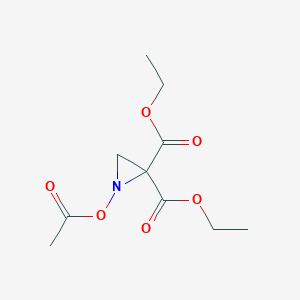
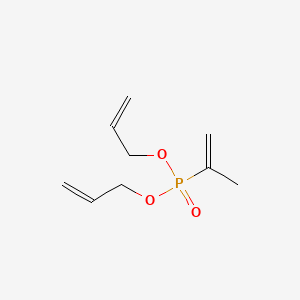
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
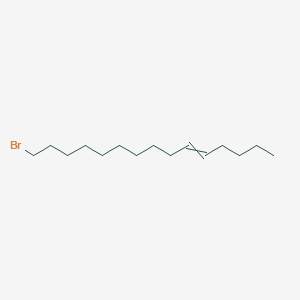
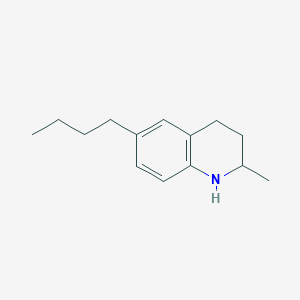
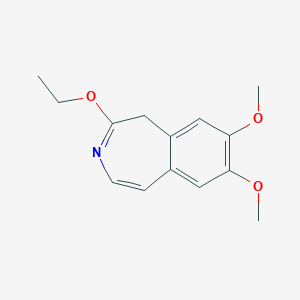
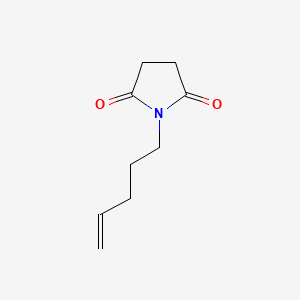

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
